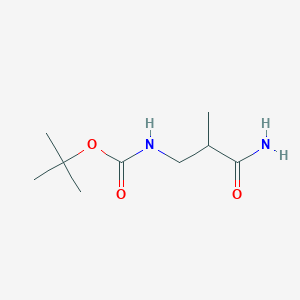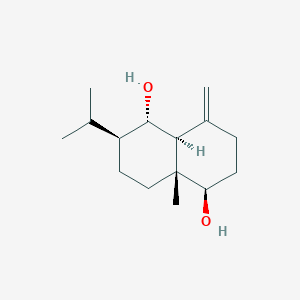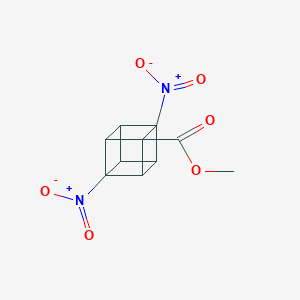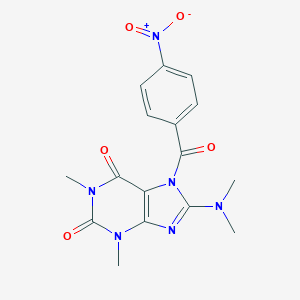![molecular formula C28H24ClNO3 B133452 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester CAS No. 150026-72-5](/img/structure/B133452.png)
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester
Übersicht
Beschreibung
The compound 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester is a complex organic molecule that likely exhibits biological activity given its structural features, such as the quinoline moiety, which is often found in pharmacologically active compounds. The presence of a benzoic acid methyl ester group suggests potential for metabolic transformation, as seen in the metabolism of benzoic acid in horses, where 3-hydroxy-3-phenylpropionic acid methyl ester was identified as a metabolite .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with key precursors that are modified through various chemical reactions. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved via a one-pot reaction involving a Friedländer condensation reaction under specific conditions . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing key intermediates and catalysts to construct the quinoline and benzoic acid ester functionalities.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The 7-chloro-2-quinolinyl group is a common structural motif in medicinal chemistry, contributing to the molecule's potential interaction with biological targets. The stereochemistry at the hydroxypropyl position is specified as (R), which could significantly impact the compound's biological activity and metabolism, as seen with the diastereomeric metabolites of metoprolol .
Chemical Reactions Analysis
The compound contains functional groups such as the benzoic acid methyl ester that can undergo various chemical reactions. For example, benzoic acid derivatives can be metabolized to hydroxy and keto acids . The quinolinyl group could participate in electrophilic substitution reactions, while the double bond in the ethenyl group may undergo addition reactions. The compound's reactivity would be influenced by the presence of these functional groups and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chloro group could increase its lipophilicity, while the hydroxypropyl group could impart some degree of hydrophilicity. The benzoic acid methyl ester moiety could be subject to hydrolysis, releasing methanol and benzoic acid, which is known to form conjugates such as hippuric acid and benzoyl glucuronide . The compound's solubility, melting point, and stability would be determined by the interplay of these functional groups and the overall molecular architecture.
Wissenschaftliche Forschungsanwendungen
Occurrence and Fate in Aquatic Environments
Parabens, including compounds similar in structure to the chemical , are primarily utilized as preservatives in various consumer products, leading to their presence in aquatic environments. Studies indicate that despite wastewater treatments effectively reducing these compounds, they persist in effluents, surface water, and sediments. This persistence highlights the continuous introduction of such compounds into aquatic systems, raising concerns about their potential environmental impacts and necessitating further research into their fate, behavior, and possible effects on aquatic life and water quality (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic Promises and Anti-obesity Properties
The study of structurally related compounds, such as Chlorogenic acid (CGA), has revealed significant therapeutic potential, including anti-obesity properties. CGA's role in activating the AMP-activated protein kinase, inhibiting certain enzymes, and enhancing the activity of others contributes to its ability to control obesity, alongside other health benefits such as antioxidant, anti-hypertensive, and anti-inflammatory effects. This research underscores the importance of investigating similar compounds for potential health benefits, including weight management and treatment of related metabolic disorders (Kumar, Sharma, Iqbal, & Srivastava, 2019).
Biodegradable Polymer Applications
Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, shares similarities in the ester linkage formation with the compound . PHAs are synthesized by bacteria and have garnered attention for their potential applications due to their biodegradability, biocompatibility, and renewable nature. The study of such compounds and their derivatives can provide insights into developing sustainable materials for various applications, addressing environmental concerns related to synthetic polymers (Amara, 2010).
Analytical Methods for Paraben Detection
The development of various analytical methods to detect parabens, compounds structurally related to the chemical of interest, in cosmetics highlights the importance of monitoring and regulating the use of such compounds in consumer products. These methods, including spectrophotometry and HPLC, facilitate the accurate measurement of paraben concentrations, ensuring product safety and compliance with regulatory standards. This research area is crucial for maintaining consumer health and safety, given the widespread use of parabens and their potential health impacts (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Safety And Hazards
The compound has been assigned the GHS07 safety symbol, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264b), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSDMZEMDMWKQ-WKMZLRSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471276 | |
| Record name | methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester | |
CAS RN |
150026-72-5 | |
| Record name | Methyl 2-[(3R)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150026-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(3R)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)





